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Emd 386088 hydrochloride

Cat. No.: B1671204
CAS No.: 1171123-46-8
M. Wt: 283.2 g/mol
InChI Key: WWSNDUWIZDYGIQ-UHFFFAOYSA-N
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Description

Contextualizing Serotonin (B10506) 5-HT6 Receptors in Central Nervous System Physiology

The serotonin 5-HT6 receptor, a member of the G protein-coupled receptor family, is almost exclusively found within the central nervous system (CNS). unav.edusnmjournals.orgen-journal.org Its presence in brain regions vital for cognitive functions has made it a focal point of extensive research.

Anatomical Distribution of 5-HT6 Receptors within Brain Regions

The distribution of 5-HT6 receptors is highly concentrated in specific areas of the brain associated with learning, memory, and emotional regulation. unav.edumdpi.comwikipedia.org High densities of these receptors are observed in the striatum, nucleus accumbens, hippocampus, and cerebral cortex. unav.edumdpi.comwikipedia.orgjneurosci.orgresearchgate.net They are also found in the olfactory tubercle, with lower concentrations in the amygdala, hypothalamus, and thalamus. snmjournals.orgjneurosci.org This distinct anatomical localization points to their integral role in various neural circuits.

Brain RegionLevel of 5-HT6 Receptor Expression
StriatumHigh
Nucleus AccumbensHigh
HippocampusHigh
Cerebral CortexHigh
Olfactory TubercleModerate
AmygdalaLow
HypothalamusLow
ThalamusLow

Functional Significance of 5-HT6 Receptors in Neuromodulation

The functional importance of 5-HT6 receptors lies in their capacity to modulate the activity of other neurotransmitter systems. unav.edunih.gov These receptors are known to influence both cholinergic and glutamatergic neurotransmission, which are fundamental to cognitive processes. en-journal.orgif-pan.krakow.pl By modulating these pathways, 5-HT6 receptors are implicated in functions such as learning and memory. unav.eduunimi.it Their activity can affect neuronal excitability and synaptic plasticity, further emphasizing their role in the complex network of brain neuromodulation. nih.govnih.gov Activation of 5-HT6 receptors can also enhance GABAergic signaling. wikipedia.org

Historical Development and Initial Characterization of EMD 386088 Hydrochloride as a 5-HT6 Receptor Ligand

This compound was first identified as a potent and selective ligand for the 5-HT6 receptor. tocris.comrndsystems.com Early studies highlighted its high affinity for this particular serotonin receptor subtype, setting it apart from other serotonin receptors and establishing its utility in studying 5-HT6 receptor function. tocris.com These initial characterizations positioned this compound as a valuable chemical probe for investigating the physiological and behavioral roles of the 5-HT6 receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16Cl2N2 B1671204 Emd 386088 hydrochloride CAS No. 1171123-46-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2.ClH/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9;/h2-4,8,16-17H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSNDUWIZDYGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719336
Record name 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole--hydrogen chloride (1/1)
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Molecular Weight

283.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171123-46-8
Record name 1H-Indole, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1)
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Record name 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole--hydrogen chloride (1/1)
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Record name 1171123-46-8
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Record name EMD-386088 hydrochloride
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Pharmacological Profile and Receptor Interactions of Emd 386088 Hydrochloride

Efficacy and Potency at Serotonin (B10506) 5-HT6 Receptors

EMD 386088 hydrochloride is recognized as a potent ligand for the serotonin 5-HT6 receptor, demonstrating high affinity and functional activity at this specific subtype.

In Vitro Receptor Binding Characteristics

Studies have consistently shown that this compound exhibits a high affinity for the 5-HT6 receptor. In vitro radioligand binding assays have determined its IC50 value to be 7.4 nM for the 5-HT6 receptor, indicating a strong binding capability to this target. tocris.com This high affinity is a key characteristic of its pharmacological profile and the basis for its potent effects.

Functional Agonist and Partial Agonist Activity in Cellular Assays

Functionally, this compound acts as a potent 5-HT6 receptor agonist, with a reported EC50 of 1.0 nM. tocris.comnih.gov However, further investigations have revealed that its efficacy can vary depending on the specific cellular assay employed, suggesting it behaves as a potent partial agonist. nih.govnih.gov

In cellular models measuring cyclic AMP (cAMP) formation, the maximal efficacy of EMD 386088 was observed to be between 31% and 65% of the response induced by serotonin (5-HT). nih.gov Similarly, in an aequorin-based calcium flux assay, the compound produced a maximal response that was 46% of the signal generated by 5-HT. nih.gov This partial agonism is an important distinction, as it indicates that while the compound binds potently to the receptor, it does not elicit the full biological response that a full agonist would. nih.gov

Receptor Selectivity and Off-Target Interaction Assessment

A critical aspect of the pharmacological profile of this compound is its selectivity for the 5-HT6 receptor over other receptor subtypes and neurotransmitter systems.

Differential Binding and Functional Activity Across Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT7)

This compound displays a notable degree of selectivity for the 5-HT6 receptor when compared to other serotonin receptor subtypes. tocris.com While its primary target is the 5-HT6 receptor, it does exhibit moderate affinity for the 5-HT3 receptor, with an IC50 value of 34 nM. tocris.comnih.gov Its affinity for other serotonin receptors is considerably lower, as detailed in the table below. tocris.com

Receptor SubtypeIC50 (nM)
5-HT67.4
5-HT334
5-HT1D110
5-HT1B180
5-HT2A240
5-HT2C450
5-HT4620
5-HT1A660
5-HT73000

This table presents the binding affinities (IC50 values) of this compound for various serotonin receptor subtypes, demonstrating its selectivity for the 5-HT6 receptor.

Interaction Profile with Other Neurotransmitter Systems (e.g., Adrenoceptors, Dopamine (B1211576) D2/D3 Receptors, GABAergic System, Opioid Receptors, Serotonin Transporter)

Further assessment of the selectivity profile of this compound has shown that it has no significant affinity for a range of other neurotransmitter receptors and transporters. nih.gov Specifically, studies have indicated a lack of interaction with α1-, α2-, and β1-adrenoceptors, dopamine D2 and D3 receptors, the GABAA receptor, and opioid μ receptors. nih.govresearchgate.net Additionally, it does not show affinity for the serotonin transporter (SERT). nih.govnih.gov This high degree of selectivity minimizes the potential for off-target effects related to these other neurotransmitter systems.

Molecular and Cellular Mechanisms of Action of Emd 386088 Hydrochloride

Intracellular Signaling Pathway Modulation Following 5-HT6 Receptor Engagement

Activation of the 5-HT6 receptor by EMD 386088 hydrochloride leads to the modulation of several key intracellular signaling pathways. These pathways are crucial for normal neuronal function, and their modulation by this compound is central to its mechanism of action.

Regulation of Adenylyl Cyclase Activity and Cyclic AMP (cAMP) Formation

The 5-HT6 receptor is canonically coupled to Gs alpha proteins, which positively regulate the activity of adenylyl cyclase. nih.gov This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes. Engagement of the 5-HT6 receptor by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. nih.gov

In functional in vitro assays, EMD 386088 has demonstrated its activity as a partial agonist. nih.gov In two separate in vitro models measuring cAMP formation, the maximal efficacy of EMD 386088 was reported to be 65% and 31%, respectively, highlighting its role in modulating this signaling pathway. nih.gov

Calcium Flux Dynamics

In addition to cAMP-mediated signaling, the engagement of 5-HT6 receptors can also influence intracellular calcium levels. In a functional assay utilizing aequorin to measure calcium flux, this compound demonstrated the ability to elicit a response, showing 46% of the maximal signal induced by serotonin (B10506) (5-HT). nih.gov This finding suggests that the compound can modulate calcium dynamics within the cell, which is a critical component of various neuronal functions, including neurotransmitter release and gene expression. Interestingly, at increasing concentrations (from 10⁻⁹ to 10⁻⁶ M), EMD 386088 was observed to antagonize the 5-HT response. nih.gov

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Pathway Activation

The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Research has indicated that EMD 386088 regulates the activity of the ERK1/2 pathway. medchemexpress.com This modulation can occur in both a 5-HT6 receptor-dependent and -independent manner, suggesting a complex interaction with this signaling cascade. medchemexpress.com

Neurotransmitter System Modulation

The effects of this compound extend beyond intracellular signaling to the broader modulation of key neurotransmitter systems within the brain. Its influence on these systems is believed to be a primary contributor to its observed pharmacological properties.

Activation of the Dopaminergic System in Specific Brain Regions (e.g., Hippocampus, Nucleus Accumbens, Striatum)

A significant aspect of the mechanism of action of this compound appears to be its ability to activate the dopaminergic system. nih.gov Neurochemical studies have shown that EMD 386088 alters dopamine (B1211576) metabolism and the activity of the dopaminergic system in several key brain regions, including the hippocampus, nucleus accumbens, and striatum. nih.govresearchgate.net This is supported by findings where the antidepressant-like effects of EMD 386088 in animal models were nullified by the administration of antagonists for both D₁- and D₂-like dopamine receptors. nih.govresearchgate.net Furthermore, in vitro studies have revealed that EMD 386088 possesses a significant affinity for the dopamine transporter (DAT), which may contribute to its effects on the dopaminergic system. nih.gov

Investigation of Noradrenergic and Serotonergic System Involvement

In contrast to its pronounced effects on the dopaminergic system, neurochemical studies have not observed a significant impact of EMD 386088 on the noradrenergic or serotonergic systems. nih.govresearchgate.net This suggests a degree of selectivity in its modulation of neurotransmitter systems, with a primary influence on dopamine pathways. It is also noted that EMD 386088 has no affinity for α₁, α₂, and β₁-adrenoceptors, or the serotonin (5-HT) transporter. nih.gov

Potential Interplay with Brain-Derived Neurotrophic Factor (BDNF) and CREB Signaling Pathways

While direct studies exclusively detailing the effects of EMD 386088 on the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathways are limited, a strong mechanistic link can be inferred from its action as a 5-HT6 receptor agonist. The 5-HT6 receptor is positively coupled to adenylyl cyclase, and its activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels. This increase is known to activate CREB, a critical transcription factor for BDNF gene expression. tees.ac.uk

Research on other selective 5-HT6 receptor agonists supports this proposed pathway. For instance, the agonist LY-586713 has been shown to enhance BDNF expression in the hippocampus. tees.ac.uk This effect is believed to be mediated by the activation of CREB following the 5-HT6 receptor-induced increase in cAMP. tees.ac.uk Similarly, another 5-HT6 receptor agonist, WAY-181187, was found to increase hippocampal BDNF protein expression and alleviate deficits in BDNF signaling pathways. nih.gov The activation of the CREB/BDNF signaling pathway is crucial for neuronal plasticity, learning, and memory, and is a key target in the therapeutic action of antidepressants. mdpi.come-century.us Given that EMD 386088 functions as a potent 5-HT6 receptor agonist, it is plausible that it engages this same molecular cascade, contributing to its observed pharmacological effects.

Table 1: Effects of 5-HT6 Receptor Ligands on BDNF Signaling
CompoundClassEffect on BDNFBrain RegionReference
LY-5867135-HT6 AgonistIncreases BDNF expressionHippocampus tees.ac.uk
WAY-1811875-HT6 AgonistIncreases BDNF protein expressionHippocampus nih.gov
SB-7424575-HT6 AntagonistIncreases BDNF protein expressionHippocampus nih.gov

Cholinergic and Glutamatergic Neurotransmission Modulation

The serotonergic system, through receptors like 5-HT6, plays a significant modulatory role in other major neurotransmitter networks, including the cholinergic and glutamatergic systems. Research has demonstrated that EMD 386088 can enhance recognition memory by concurrently modulating both cholinergic and glutamatergic neurotransmission. researchgate.net

The 5-HT6 receptors are known to influence the release of acetylcholine (B1216132) and glutamate, which are critical for cognitive functions such as learning and memory. nih.gov Studies involving EMD 386088 in novel object discrimination paradigms in rats showed that the compound produced significant, dose-dependent increases in novel object exploration, which is indicative of memory enhancement. researchgate.net This procognitive effect points to a functional interaction where the agonism of 5-HT6 receptors by EMD 386088 leads to a fine-tuning of cholinergic and glutamatergic signaling, thereby improving specific cognitive processes.

GABAergic Transmission Modulation

In addition to its influence on excitatory neurotransmission, the 5-HT6 receptor system is involved in the modulation of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The activation of 5-HT6 receptors can indirectly influence GABAergic signaling. It is important to note that this modulation is indirect, as studies have shown that EMD 386088 itself has no direct binding affinity for GABAA receptors. nih.gov Therefore, the effects of EMD 386088 on the GABAergic system are mediated through its primary action on 5-HT6 receptors, which in turn interface with GABAergic neurons to modulate their activity. This interaction is a key part of the complex role 5-HT6 receptors play in balancing neuronal excitation and inhibition within the central nervous system.

Receptor-Independent Cellular Events and Molecular Responses

Beyond its direct interaction with the 5-HT6 receptor, EMD 386088 has been shown to elicit cellular responses through receptor-independent mechanisms. Specifically, research has identified that EMD 386088 can induce cytotoxic effects in various cell lines, including cultured neurons and HEK293 cells, irrespective of the presence of 5-HT6 receptors. nih.gov

This 5-HT6 receptor-independent cytotoxicity is mediated by the downregulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. nih.gov ERK1/2 is a crucial component of the mitogen-activated protein (MAP) kinase signaling cascade, which is vital for cell survival and proliferation. By inhibiting this pathway, EMD 386088 can trigger cell death. These findings indicate that EMD 386088 possesses biological activities that are distinct from its identity as a 5-HT6 receptor agonist and suggest caution in the interpretation of cellular and behavioral studies. nih.gov

Table 2: Receptor-Independent Effects of EMD 386088
Cell TypeEffectProposed MechanismReference
Cultured NeuronsPotentiated cell deathDownregulation of ERK1/2 activities nih.gov
Native HEK293 cellsPotentiated cell deathDownregulation of ERK1/2 activities nih.gov
HEK/HA-5-HT6R cellsPotentiated cell deathDownregulation of ERK1/2 activities nih.gov

Preclinical Efficacy Studies of Emd 386088 Hydrochloride in Animal Models

Research in Affective Disorders

EMD 386088, a partial agonist of the 5-HT6 receptor, has demonstrated significant antidepressant-like properties in various animal models. nih.gov The primary behavioral paradigm used to evaluate these effects is the forced swim test (FST) in rats, a widely recognized model for assessing potential antidepressant efficacy. nih.govresearchgate.net In this test, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. nih.gov

Studies have shown that EMD 386088 exerts antidepressant-like effects after both acute and sub-chronic administration. nih.govnih.gov A single acute administration of the compound demonstrated a significant antidepressant-like response in the FST. nih.gov Similarly, a sub-chronic, three-times-in-24-hours administration schedule also resulted in noticeable antidepressant properties in the FST. nih.govresearchgate.netnih.gov This activity was observed to be specific, as it did not concurrently produce locomotor stimulation at the effective dose, suggesting the effects are not due to general hyperactivity. nih.govresearchgate.net

Table 1: Effect of Acute and Sub-chronic EMD 386088 Administration in the Forced Swim Test (FST)
Administration ScheduleKey FindingBehavioral Test
Acute (Single Dose)Demonstrated a significant antidepressant-like effect.Forced Swim Test (FST)
Sub-chronic (Three times in 24h)Exerted clear antidepressant properties.Forced Swim Test (FST)

The antidepressant-like potential of EMD 386088 has also been confirmed in chronic models of depression, such as the olfactory bulbectomy (OB) model in rats. nih.govresearchgate.net This model is utilized to evaluate the efficacy of antidepressant treatments following long-term administration. nih.gov Following chronic daily administration for 14 days, EMD 386088 was found to reduce the behavioral deficits associated with the OB model. nih.govresearchgate.netresearchgate.net Specifically, it mitigated the locomotor hyperactivity characteristic of olfactory bulbectomized rats. nih.govresearchgate.net Furthermore, chronic treatment with EMD 386088 significantly improved learning deficits in these animals in the passive avoidance test. nih.govresearchgate.net

Table 2: Effects of Chronic EMD 386088 Administration in the Olfactory Bulbectomy (OB) Model
ModelDuration of TreatmentObserved Effects
Olfactory Bulbectomy (OB)14 days (once daily)Reduced OB-related locomotor hyperactivity.
Olfactory Bulbectomy (OB)14 days (once daily)Improved learning deficits in the passive avoidance test.

To confirm that the antidepressant-like activity of EMD 386088 is mediated through its action on the 5-HT6 receptor, studies have utilized selective 5-HT6 receptor antagonists. nih.govnih.gov The antidepressant-like effect observed after acute systemic administration of EMD 386088 in the FST was successfully blocked by the selective 5-HT6 receptor antagonist, SB-271046. nih.govresearchgate.net Similarly, the effects produced by intrahippocampal administration of EMD 386088 were blocked by the systemic administration of another selective 5-HT6 receptor antagonist, SB-399885. nih.gov These results provide strong evidence that the antidepressant-like properties of EMD 386088 are a direct result of its stimulation of 5-HT6 receptors. nih.govresearchgate.net

Antidepressant-like Effects in Behavioral Paradigms (e.g., Forced Swim Test)

Interactions with Conventional Antidepressant Agents

Studies investigating the interaction of EMD 386088, a partial 5-HT6 receptor agonist, with conventional antidepressant drugs have revealed potential synergistic effects in animal models. In the rat forced swim test (FST), a common model for assessing antidepressant-like activity, the co-administration of EMD 386088 with certain antidepressants resulted in a significant enhancement of their anti-immobility action. nih.govresearchgate.net

Specifically, joint intraperitoneal administration of EMD 386088 with imipramine (B1671792), reboxetine (B1679249), moclobemide (B1677376), or bupropion (B1668061) produced a significant antidepressant-like effect. nih.govresearchgate.net However, this potentiation was not observed when EMD 386088 was administered with the selective serotonin (B10506) reuptake inhibitor (SSRI) s-citalopram. nih.govresearchgate.net Pharmacokinetic analysis suggested that the observed interaction between EMD 386088 and imipramine was not pharmacokinetic in nature, indicating a pharmacodynamic mechanism. nih.govresearchgate.net These findings suggest that the activation of 5-HT6 receptors by EMD 386088 may facilitate the antidepressant-like activity of specific classes of antidepressants, particularly those not solely reliant on serotonin reuptake inhibition. nih.govresearchgate.net

Conventional AntidepressantTest ModelObserved Interaction with EMD 386088
ImipramineForced Swim Test (Rat)Significant antidepressant-like activity nih.govresearchgate.net
ReboxetineForced Swim Test (Rat)Significant antidepressant-like activity nih.gov
MoclobemideForced Swim Test (Rat)Significant antidepressant-like activity nih.gov
BupropionForced Swim Test (Rat)Significant antidepressant-like activity nih.gov
S-citalopramForced Swim Test (Rat)No significant interaction observed nih.govresearchgate.net

Anxiolytic-like Effects in Behavioral Tests (e.g., Elevated Plus-Maze, Vogel Conflict Test)

The potential anxiolytic-like properties of EMD 386088 have been evaluated in several established rodent behavioral models of anxiety. In the elevated plus-maze (EPM) test, systemic administration of EMD 386088 in rats led to an increase in parameters indicative of an anti-anxiety effect. nih.govresearchgate.net Similarly, anxiolytic-like activity was observed in the Vogel conflict test, where the compound reduced the number of punished responses. nih.govnih.gov

Further studies involving direct administration into the hippocampus also demonstrated anxiolytic-like effects in both the EPM and the Vogel conflict test. nih.gov In these intrahippocampal studies, EMD 386088 increased the percentage of open arm entries in the EPM and reduced punished responding in the conflict test, without affecting general motor activity. nih.gov

Behavioral TestAnimal ModelKey Finding with EMD 386088
Elevated Plus-Maze (EPM)RatIncreased parameters indicating an anti-anxiety effect nih.govresearchgate.netnih.gov
Vogel Conflict TestRatEvoked specific anxiolytic-like activity; reduced punished responding nih.govresearchgate.netnih.gov

Research into the mechanism underlying the anxiolytic-like effects of EMD 386088 points to a direct action on 5-HT6 receptors. The anti-anxiety effects observed in behavioral tests were effectively blocked by the co-administration of SB 271046, a selective 5-HT6 receptor antagonist. nih.govresearchgate.net In contrast, the selective GABA-A/benzodiazepine receptor antagonist flumazenil (B1672878) did not prevent the anxiolytic-like activity of EMD 386088. nih.govresearchgate.net This finding indicates that the compound's mechanism of action is distinct from that of benzodiazepines like diazepam. nih.govresearchgate.net Furthermore, EMD 386088 did not intensify the anxiolytic effect of diazepam in the elevated plus-maze test. nih.govresearchgate.net These results collectively suggest that EMD 386088 produces its anxiolytic-like effects through the direct stimulation of 5-HT6 receptors, rather than through modulation of the GABA-A receptor complex. nih.govresearchgate.net

Research in Cognitive Dysfunction Models

Amelioration of Induced Cognitive Deficits (e.g., Ketamine-induced deficits in attentional set shifting, novel object recognition)

While the prompt provides ketamine-induced deficits as an example, preclinical research on EMD 386088 has focused on other pharmacologically induced models of cognitive dysfunction. Studies have examined the effects of this 5-HT6 receptor agonist in paradigms where cognitive impairment is induced by agents such as the muscarinic receptor antagonist scopolamine (B1681570) or the NMDA receptor antagonist MK-801. science.gov These models are widely used to investigate potential therapeutic agents for cognitive deficits associated with neuropsychiatric disorders.

Reversal of Pharmacologically Induced Memory Impairments (e.g., Scopolamine-induced, MK-801 induced)

The role of 5-HT6 receptor ligands, including EMD 386088, has been explored in their capacity to reverse memory impairments induced by pharmacological challenges. Research has specifically investigated the effect of EMD 386088 on memory deficits caused by the administration of scopolamine and MK-801 in a conditioned emotion response paradigm. science.gov Both scopolamine and MK-801 are known to impair memory processes, and the ability of a compound to counteract these effects is indicative of pro-cognitive potential. science.govnih.govnih.gov The modulation of cholinergic and glutamatergic mechanisms through 5-HT6 receptor activity is thought to underlie these effects. science.gov

Inducing AgentType of DeficitReversal by EMD 386088
ScopolamineMemory Impairment (Muscarinic Antagonist)Investigated in conditioned emotion response paradigm science.gov
MK-801 (Dizocilpine)Memory Impairment (NMDA Antagonist)Investigated in conditioned emotion response paradigm science.gov

Overall Impact on Learning and Memory Processes

In studies using C57BL/6J mice, acute systemic administration of EMD 386088 was found to impair performance in a probabilistic reversal learning task, a measure of behavioral flexibility. nih.gov This was accompanied by an increase in perseverative errors, suggesting an inability to inhibit a previously learned response pattern. nih.gov The same study also found that EMD 386088 significantly impaired working memory performance in a spontaneous alternation task. nih.gov These learning impairments were not attributed to general changes in locomotion. nih.gov These findings suggest that systemic 5-HT6 receptor activation can negatively impact working memory and cognitive flexibility. nih.gov

Conversely, other research contexts, such as the conditioned emotion response paradigm, suggest that 5-HT6 receptor agonists can enhance learning and memory. science.gov This highlights the complexity of 5-HT6 receptor modulation, where the effects on cognition may be highly dependent on the specific cognitive domain being tested, the animal model used, and the nature of the task.

Research in Metabolic Regulation and Anti-Obesity Effects

Preclinical research has investigated the potential of EMD 386088 hydrochloride, a 5-HT6 receptor partial agonist and dopamine (B1211576) transporter inhibitor, in the context of metabolic regulation and its effects on obesity. nih.govfrontiersin.org Studies utilizing animal models have explored its influence on body weight, eating behaviors, and key metabolic markers. nih.govfrontiersin.org

Impact on Body Weight Gain in Diet-Induced Obesity Models

In studies using rat models of diet-induced obesity, this compound has demonstrated an ability to reduce body weight. nih.govresearchgate.net Obese rats fed a high-fat diet showed a significant decrease in body weight following administration of the compound compared to vehicle-treated control groups. frontiersin.orgfrontiersin.org This effect was observed to be dose-dependent in some experiments. frontiersin.org Interestingly, the compound did not appear to affect the body weight of normal-weight rats that were not on a high-fat diet. frontiersin.orgfrontiersin.org

Table 1: Effect of this compound on Body Weight in Obese Rats

Animal Model Diet Observation Source
Obese Rats High-Fat Diet Significant decrease in body weight compared to control. frontiersin.orgfrontiersin.org
Normal Rats Standard Diet No effect on body weight. frontiersin.org

Regulation of Calorie Intake in Models of Excessive Eating

This compound has been shown to reduce calorie consumption in animal models of both obesity and excessive eating. nih.govresearchgate.net In models designed to mimic excessive eating, rats treated with the compound consumed less palatable food than the control groups. frontiersin.orgresearchgate.net This suggests an anorectic property, influencing the regulation of food intake, particularly of highly palatable, high-calorie foods. frontiersin.orgresearchgate.net

Table 2: Effect of this compound on Calorie Intake

Animal Model Key Finding Source
Rat Model of Obesity Decreased calorie intake. nih.govfrontiersin.org
Rat Model of Excessive Eating Reduced consumption of palatable food. frontiersin.orgfrontiersin.orgresearchgate.net

Influence on Plasma Glucose and Glycerol (B35011) Metabolism

Investigations into the metabolic effects of this compound revealed influences on glucose and glycerol levels in plasma. nih.gov In both diet-induced obesity and excessive eating models, the administration of the compound led to a regulation of plasma glucose levels. frontiersin.orgfrontiersin.org This reduction in glucose is considered an initial sign of compensation for metabolic disorders. nih.govfrontiersin.org Concurrently, studies observed an increase in plasma glycerol levels in the treated animals. nih.govfrontiersin.orgfrontiersin.org Glycerol is a product of the breakdown of triglycerides stored in fat cells and serves as a substrate for gluconeogenesis in the liver. nih.govresearchgate.net

Implications for Lipolysis and Body Fat Reduction

The observed increase in plasma glycerol levels after treatment with this compound suggests an increase in the breakdown of fat, a process known as lipolysis. nih.govfrontiersin.org Since lipolysis releases glycerol from adipose tissue, elevated plasma glycerol is interpreted as evidence that the compound actively reduces body fat. nih.govfrontiersin.org While these findings strongly imply that this compound promotes lipolysis, researchers suggest that further studies are necessary to fully confirm this mechanism. nih.govfrontiersin.org

Pharmacokinetic and Metabolic Research of Emd 386088 Hydrochloride

Systemic Disposition and Brain Penetration

In vivo pharmacokinetic studies in rats have demonstrated that EMD 386088 hydrochloride is rapidly absorbed following intraperitoneal administration. nih.govresearchgate.net The compound exhibits significant distribution into peripheral tissues and demonstrates a notable ability to cross the blood-brain barrier. nih.govresearchgate.net

Pharmacokinetic investigations have revealed rapid absorption of EMD 386088 in rats. nih.govresearchgate.net Following administration, the maximum concentration in the blood was reached within 5 minutes. nih.gov The terminal half-life of the compound was determined to be approximately 67 minutes. nih.govresearchgate.net Co-administration with imipramine (B1671792), however, resulted in a slower absorption rate for EMD 386088, with the maximum concentration being reached at 60 minutes. nih.govresearchgate.net

Table 1: Pharmacokinetic Absorption Parameters of EMD 386088 in Rats

ParameterEMD 386088 (2.5 mg/kg)EMD 386088 (2.5 mg/kg) + Imipramine (15 mg/kg)
tmax (Time to max concentration) 5 min60 min
t1/2 (Half-life) 67 minNot specified

This compound effectively penetrates the blood-brain barrier. nih.govresearchgate.net Studies have shown a high brain-to-plasma ratio of approximately 19, indicating substantial accumulation in the central nervous system. nih.govresearchgate.net This significant penetration is a key characteristic of its disposition. The permeability of the compound to the brain was observed to decrease when co-administered with imipramine, resulting in a brain/plasma ratio of 7.5. nih.govresearchgate.net

The distribution of EMD 386088 is extensive, as indicated by a large volume of distribution (Vd/F) of 102 L/kg. nih.govresearchgate.net This value suggests significant penetration into peripheral compartments. nih.govresearchgate.net While the compound distributes readily to the brain, the exposition in the brain after administration is slow, with the maximum concentration in the brain (tmax) being reached at 120 minutes. nih.gov The co-administration of EMD 386088 with imipramine led to a decrease in the volume of distribution to 32.2 L/kg. nih.govresearchgate.net The distribution kinetics are influenced by the compound's lipophilicity. nih.gov

Table 2: Distribution Parameters of EMD 386088 in Rats

ParameterEMD 386088 (2.5 mg/kg)EMD 386088 (2.5 mg/kg) + Imipramine (15 mg/kg)
Vd/F (Volume of Distribution) 102 L/kg32.2 L/kg
Brain/Plasma Ratio (AUC0→t) ~197.5
Brain tmax 120 minNot specified

Metabolic Stability and Pathways

The metabolic profile of EMD 386088 has been investigated through both in silico and in vitro methods to understand its biotransformation. nih.govresearchgate.net

In silico and in vitro studies using rat liver microsomes have identified the primary metabolic pathway for EMD 386088. nih.gov The main biotransformation involves the dehydrogenation of the tetrahydropyridine (B1245486) moiety of the molecule. nih.govresearchgate.net

Cytochrome P450 Enzyme Interaction Profile

The potential for this compound to cause drug-drug interactions via inhibition of major metabolizing enzymes has been evaluated. nih.gov Cytochrome P450 (CYP) enzymes are crucial for the metabolism of numerous drugs, and any interaction can lead to altered pharmacological effects or toxicities. researchgate.net Research focused on two key isoenzymes, CYP3A4 and CYP2D6. nih.gov The findings indicate that EMD 386088 does not have an influence on CYP3A4 activity. nih.govresearchgate.net It has been classified as a very weak inhibitor of the CYP2D6 enzyme, with an IC50 value of 2.25 μM. nih.govresearchgate.net

Table 3: Cytochrome P450 Interaction Profile of EMD 386088

EnzymeEffectIC50
CYP3A4 No influenceNot applicable
CYP2D6 Very weak inhibitor2.25 μM

Influence on Key CYP Isoforms (e.g., CYP3A4, CYP2D6)

In vitro studies have been conducted to determine the effect of EMD 386088 on the activity of crucial cytochrome P450 (CYP) isoenzymes, which are pivotal in the metabolism of numerous drugs. Research indicates that EMD 386088 does not exert an influence on the activity of CYP3A4 nih.gov. However, it has been identified as a very weak inhibitor of the CYP2D6 isoenzyme, with a reported half-maximal inhibitory concentration (IC50) of 2.25 μM nih.govresearchgate.net. The inhibitory effects on these key metabolic enzymes were evaluated using final concentrations of EMD 386088 ranging from 0.025 to 25 μM nih.govresearchgate.net. These findings suggest that the potential for clinically significant pharmacokinetic interactions arising from the inhibition of these specific CYP isoforms by EMD 386088 is low nih.gov.

Table 1: Influence of EMD 386088 on Key CYP Isoforms
CYP IsoformEffectIC50 Value
CYP3A4No influence on activityN/A
CYP2D6Very weak inhibitor2.25 μM

Pharmacodynamic and Pharmacokinetic Interactions with Co-administered Therapeutic Agents

Research has explored the interactions between EMD 386088 and other therapeutic agents, particularly antidepressants. Intraperitoneal co-administration of EMD 386088 (2.5 mg/kg) with antidepressants such as imipramine (15 mg/kg), reboxetine (B1679249) (5 mg/kg), moclobemide (B1677376) (10 mg/kg), or bupropion (B1668061) (10 mg/kg) resulted in a significant antidepressant-like activity in animal models nih.govresearchgate.net. Conversely, no such effect was observed when EMD 386088 was administered jointly with s-citalopram (10 mg/kg) nih.govresearchgate.net.

Pharmacokinetic investigations of EMD 386088 administered alone revealed rapid absorption, with a terminal half-life (t1/2) of approximately 67 minutes and a time to maximum concentration (tmax) of 5 minutes nih.govresearchgate.net. The compound also demonstrated a large volume of distribution (Vd/F = 102 L/kg), indicating significant penetration into peripheral compartments nih.govresearchgate.net.

When EMD 386088 (2.5 mg/kg) was co-administered with imipramine (15 mg/kg), notable changes in its pharmacokinetic profile were observed. The absorption of EMD 386088 was slower, with the time to reach maximum concentration (Cmax) extended to 60 minutes nih.govresearchgate.net. Furthermore, the volume of distribution was considerably decreased (Vd/F = 32.2 L/kg) nih.govresearchgate.net. EMD 386088 is known to penetrate the blood-brain barrier, exhibiting a high brain/plasma ratio of approximately 19 when administered alone (2.5 mg/kg), which was reduced to 7.5 upon co-administration with imipramine nih.govresearchgate.net. Despite these pharmacokinetic changes, the observed synergistic antidepressant-like effects are suggested not to be pharmacokinetic in nature nih.govresearchgate.net. The influence of EMD 386088 on CYP3A4 and CYP2D6 is considered unlikely to be the primary reason for these interactions nih.gov.

Table 2: Pharmacokinetic Parameters of EMD 386088 Alone and in Co-administration with Imipramine
Pharmacokinetic ParameterEMD 386088 (2.5 mg/kg)EMD 386088 (2.5 mg/kg) + Imipramine (15 mg/kg)
tmax5 min60 min
t1/2~67 minNot Reported
Vd/F102 L/kg32.2 L/kg
Brain/Plasma Ratio~197.5

Safety and Preclinical Toxicological Aspects of Emd 386088 Hydrochloride

Behavioral Safety Assessments

Behavioral safety assessments are crucial in the preclinical evaluation of any centrally acting compound. For EMD 386088 hydrochloride, these assessments have included evaluations of general locomotor activity and specific behaviors such as pica.

Evaluation of General Locomotor Activity in Behavioral Assays

The impact of this compound on general locomotor activity has been investigated in rodent models, yielding context-dependent results. One study found that repeated administration of EMD 386088 (2.5 mg/kg) led to an increase in locomotor activity in an open field test in rats. nih.gov Conversely, another study involving chronic administration of the same dose to olfactory bulbectomized (OB) rats, a model used to study depression, showed a reduction in the locomotor hyperactivity typically associated with this model. nih.gov

When administered alone, EMD 386088 at a dose of 2.5 mg/kg did not significantly alter the exploratory activity of rats in an open field test. The total distance traveled, number of rearings, and ambulation in both X and Y planes remained comparable to the vehicle-treated control group. However, when co-administered with the antidepressant imipramine (B1671792) (15 mg/kg), a significant reduction in the total distance traveled was observed.

Effect of this compound on Rat Locomotor Activity (Open Field Test)

Treatment Dose (mg/kg) Total Distance (cm) Rearings Ambulation X Ambulation Y
Vehicle + Vehicle 0 + 0 2790 ± 174 72 ± 10 291 ± 40 275 ± 30
Vehicle + EMD 386088 0 + 2.5 2677 ± 232 90 ± 3 261 ± 29 261 ± 31
Imipramine + Vehicle 15 + 0 2212 ± 332 54 ± 3 209 ± 37 203 ± 41
Imipramine + EMD 386088 15 + 2.5 1851 ± 259* 60 ± 9 179 ± 31 177 ± 29

*Data represents mean ± SEM. A significant reduction in total distance was observed in the group receiving both imipramine and EMD 386088.

Assessment of Pica Behavior

Pica, the ingestion of non-nutritive substances, is often used as an indicator of nausea and emesis in preclinical studies with rats, a species that cannot vomit. Research has shown that this compound did not induce pica behavior in rats, suggesting a lack of emetic potential at the doses tested.

Cardiovascular Impact Research (e.g., Systemic Blood Pressure Modulation)

Preclinical evaluation of cardiovascular effects is a critical component of safety pharmacology. Studies investigating the cardiovascular impact of this compound have indicated a potential for blood pressure modulation. Specifically, a single administration of the compound was found to increase systemic blood pressure in rats. However, detailed research findings and comprehensive data on the dose-response relationship and the duration of this hypertensive effect are not extensively detailed in the currently available literature.

In Vitro Cytotoxicity and Cell Viability Studies (e.g., HEK293 cells)

To assess the potential for direct cellular toxicity, in vitro cytotoxicity and cell viability studies are commonly performed. A thorough review of the available scientific literature did not yield any specific studies that have evaluated the cytotoxic effects of this compound on human embryonic kidney (HEK293) cells or other cell lines. Therefore, the in vitro cytotoxic profile of this compound remains to be characterized.

Future Directions and Therapeutic Potential in Neuropsychiatric Disorders

Emerging Role as a Research Tool for Serotonin (B10506) 5-HT6 Receptor Biology

EMD 386088 hydrochloride has established itself as a valuable tool for elucidating the complex biology of the serotonin 5-HT6 receptor. Its high affinity and selectivity allow researchers to probe the receptor's function in various physiological and pathological processes. As a potent 5-HT6 receptor agonist with an EC50 of 1.0 nM, it displays significant selectivity over other serotonin receptor subtypes. tocris.commedchemexpress.comrndsystems.com This selectivity is crucial for isolating the effects of 5-HT6 receptor modulation in experimental models.

Recent in vitro findings have further characterized EMD 386088 as a potent partial agonist of the 5-HT6 receptor. nih.govresearchgate.net The level of its intrinsic agonist activity can vary depending on the specific functional assay employed. researchgate.net This partial agonism is a key characteristic, as it suggests the compound can modulate receptor activity without inducing the maximal possible response, a feature that can be therapeutically advantageous. Its utility as a research tool is underscored by its ability to penetrate the blood-brain barrier, exhibiting a high brain-to-plasma ratio, which is essential for studying its central nervous system effects in vivo. nih.govresearchgate.net

Table 1: Receptor Binding Profile of this compound

Prospects in Antidepressant and Anxiolytic Pharmacotherapy

The modulation of the 5-HT6 receptor is a promising strategy for the development of novel antidepressant and anxiolytic drugs. Preclinical studies have demonstrated that this compound possesses both antidepressant- and anxiolytic-like effects. researchgate.net For instance, the 5-HT6 receptor agonist EMD 386088 has been shown to produce antidepressant and anxiolytic effects in rats following intrahippocampal administration. nih.gov

Research indicates that activation of the 5-HT6 receptor may facilitate the antidepressant-like activity of some existing antidepressants. nih.govresearchgate.net Studies using the forced swim test in rats have shown that co-administration of EMD 386088 with certain antidepressants, such as imipramine (B1671792), reboxetine (B1679249), moclobemide (B1677376), and bupropion (B1668061), can elicit a significant antidepressant-like effect. researchgate.net Interestingly, this synergistic effect was not observed with the selective serotonin reuptake inhibitor (SSRI) s-citalopram. researchgate.net The antidepressant-like activity of EMD 386088 appears to be linked to the activation of the dopaminergic system, as it has been shown to alter dopamine (B1211576) metabolism in key brain regions like the hippocampus, nucleus accumbens, and striatum. nih.gov

Application in Cognitive Dysfunction Management (e.g., Alzheimer's Disease, Schizophrenia)

Cognitive impairment is a debilitating symptom of several neuropsychiatric disorders, including Alzheimer's disease and schizophrenia. nih.gov The 5-HT6 receptor is densely expressed in brain regions critical for learning and memory, making it a key target for cognitive enhancement. EMD 386088 has been investigated for its potential in managing cognitive dysfunction. medchemexpress.com

While the role of 5-HT6 receptor modulation in cognition is complex, EMD 386088 serves as a critical pharmacological tool to dissect these mechanisms. It is suggested that targeting specific neurotransmitter receptors, like the 5-HT6 receptor, could offer a more precise approach to treating cognitive deficits compared to broad-acting drugs. scitechdaily.com The potential for EMD 386088 in the research of Alzheimer's disease and schizophrenia is recognized, although its precise effects on memory formation have shown variability in preclinical models. medchemexpress.com For example, some studies have reported that EMD 386088 can impair both short-term and long-term memory at certain doses in rats. medchemexpress.com This highlights the complexity of 5-HT6 receptor modulation and the need for further research to define its therapeutic window for cognitive enhancement.

Investigative Avenues for Metabolic and Anti-Obesity Interventions

Beyond its role in the central nervous system, the 5-HT6 receptor is also implicated in the regulation of appetite and body weight. This has led to the investigation of this compound as a potential anti-obesity agent. Studies in animal models of obesity have shown that EMD 386088 can reduce body weight and decrease calorie intake. frontiersin.orgnih.gov

In obese rats fed a high-fat diet, EMD 386088 was found to regulate plasma glucose and increase plasma glycerol (B35011) levels, suggesting an effect on lipolysis and a reduction in body fat. frontiersin.orgnih.gov Importantly, these effects on body weight were observed in obese models, while the compound did not affect the body weight of normal-weight rats, which is a desirable characteristic for an anti-obesity therapeutic. frontiersin.org These findings suggest that partial 5-HT6 receptor agonists like EMD 386088 may hold potential for the treatment of obesity and metabolic disorders. frontiersin.orgnih.gov

Table 2: Preclinical Metabolic Effects of EMD 386088

Considerations for Translational Research from Preclinical Findings to Clinical Development

The translation of promising preclinical findings for compounds like this compound into clinical applications requires careful consideration of several factors. The pharmacokinetic profile of EMD 386088 in preclinical models, including its rapid absorption and significant volume of distribution, provides a foundation for understanding its disposition in the body. nih.govresearchgate.net Specifically, it has a terminal half-life of about 70 minutes in rats and readily penetrates the blood-brain barrier. nih.gov

Understanding the metabolic pathways of EMD 386088 is also crucial. In vitro and in silico studies have identified the dehydrogenation of its tetrahydropyridine (B1245486) moiety as the primary metabolic route. nih.govresearchgate.net Furthermore, its interaction with drug-metabolizing enzymes, such as cytochrome P450, is a key consideration for potential drug-drug interactions. EMD 386088 has been shown to be a very weak inhibitor of CYP2D6 and does not affect CYP3A4 activity, which is valuable information for its clinical development. nih.govresearchgate.net The partial agonist nature of EMD 386088 may offer a better therapeutic window compared to full agonists, potentially minimizing side effects while still achieving the desired therapeutic effect. The journey from preclinical research to clinical development will necessitate rigorous evaluation of its efficacy and safety in human subjects, building upon the foundational knowledge gained from these detailed preclinical investigations.

Q & A

Q. What experimental models are used to evaluate the antidepressant-like activity of EMD 386088 hydrochloride?

EMD 386088 is primarily tested in the modified forced swim test (FST) in rats, where it reduces immobility time and increases swimming duration, indicative of antidepressant-like effects . The open field (OF) test is used to confirm that these effects are not due to locomotor hyperactivity, as EMD 386088 does not alter total distance traveled or exploratory behavior in this assay . Dosing protocols involve intraperitoneal (i.p.) administration 30 minutes before behavioral tests, while antagonists (e.g., SCH 23390 for D1 receptors) are administered 60 minutes prior .

Q. What receptor systems mediate the antidepressant-like effects of EMD 386088?

The compound acts as a partial agonist of 5-HT6 receptors , with its effects blocked by the selective 5-HT6 antagonist SB 271046 . Additionally, its antidepressant-like activity in FST requires dopaminergic system activation , as D1- and D2-like receptor antagonists (SCH 23390 and sulpiride, respectively) abolish its anti-immobility effects . Neurochemical ex vivo studies show no involvement of serotonergic or noradrenergic systems .

Q. How selective is EMD 386088 for 5-HT6 receptors compared to other serotonin receptors?

EMD 386088 exhibits high selectivity for 5-HT6 receptors (EC50 = 1.0 nM) with minimal affinity for other serotonin receptors (IC50 values range from 7.4 to 3000 nM for 5-HT1A, 5-HT2A, etc.), making it a robust tool for studying 5-HT6-specific pathways .

Advanced Research Questions

Q. What neurochemical changes are observed in ex vivo studies after EMD 386088 administration?

Ex vivo HPLC analysis of rat brain structures (hippocampus, nucleus accumbens, striatum) reveals that EMD 386088 significantly increases intracellular dopamine metabolites (DOPAC and HVA) without altering baseline dopamine (DA) levels . The [DOPAC]/[DA] ratio (indicating MAO-dependent DA oxidation) and [3-MT]/[DOPAC] ratio (reflecting extracellular DA release) are elevated, suggesting enhanced DA turnover and receptor stimulation . These changes correlate with behavioral outcomes in FST.

Q. How does EMD 386088 interact with the dopamine transporter (DAT) in vitro?

Functional in vitro assays demonstrate that EMD 386088 has nanomolar affinity for DAT , a mechanism distinct from its 5-HT6 agonism. This DAT blockade may synergize with dopaminergic activation to produce antidepressant-like effects, though locomotor studies confirm no stimulant side effects .

Q. How should researchers address contradictions in neurochemical data between ex vivo and behavioral results?

While EMD 386088 increases DA metabolite ratios ex vivo, it does not alter total DA levels. This discrepancy can be resolved by focusing on dynamic metabolic indices (e.g., [DOPAC]/[DA]) rather than static monoamine concentrations. Statistical methods like one-way ANOVA with post-hoc Duncan tests are critical for identifying subtle neurochemical shifts .

Q. What statistical approaches are recommended for analyzing EMD 386088's behavioral data?

Studies typically use two-way ANOVA to assess interactions between EMD 386088 and receptor antagonists (e.g., SCH 23390), followed by post-hoc Duncan tests for pairwise comparisons . For dose-response experiments, one-way repeated measures ANOVA with Tukey’s HSD is employed to validate dose-dependent effects .

Methodological Considerations

Q. What protocols are recommended for neurochemical ex vivo studies post-FST?

After FST, rats are euthanized via decapitation, and brain tissues (hippocampus, striatum, etc.) are dissected for high-performance liquid chromatography (HPLC) . Tissue homogenates are analyzed for monoamines (DA, 5-HT) and metabolites (DOPAC, HVA, 3-MT) to calculate metabolic ratios .

Q. How can researchers differentiate 5-HT6 receptor-mediated effects from off-target DAT interactions?

To isolate 5-HT6-specific effects, combine EMD 386088 with selective antagonists (e.g., SB 271046) in FST. Parallel in vitro DAT binding assays and locomotor tests (OF) help rule out confounding stimulant activity .

Data Interpretation Challenges

Q. Why does EMD 386088 lack efficacy in climbing behavior during FST?

Climbing behavior in FST is linked to noradrenergic activation, which EMD 386088 does not modulate. Its effects are specific to swimming behavior (serotonergic/dopaminergic pathways), highlighting the importance of dissecting behavioral domains in FST .

Q. How do partial 5-HT6 agonism and DAT blockade jointly contribute to antidepressant-like activity?

The dual mechanism may involve 5-HT6 receptor-driven DA release in the nucleus accumbens, augmented by DAT inhibition. This synergy is evidenced by EMD 386088's ability to increase DA metabolite ratios and its blockade by D1/D2 antagonists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.